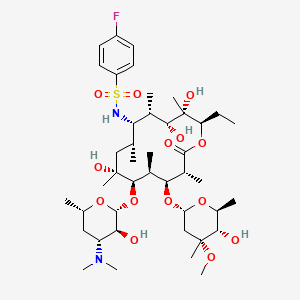

N-(4-Fluorobenzenesulfonyl)erythromycylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

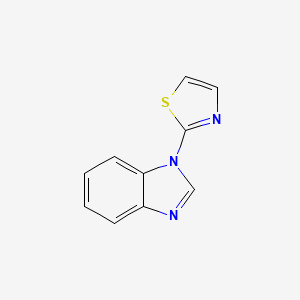

N-(4-Fluorobenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known antibiotic. This compound is characterized by the presence of a 4-fluorobenzenesulfonyl group attached to the erythromycylamine structure. The modification aims to enhance the stability and efficacy of erythromycin, potentially offering improved pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzenesulfonyl)erythromycylamine involves the reaction of erythromycylamine with 4-fluorobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the final product meets pharmaceutical standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzenesulfonyl)erythromycylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Typically performed in acidic conditions (pH 1.2) at temperatures ranging from 26°C to 36°C.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

Major Products

Scientific Research Applications

N-(4-Fluorobenzenesulfonyl)erythromycylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzenesulfonyl)erythromycylamine involves binding to the bacterial ribosome, similar to erythromycin. This binding inhibits protein synthesis by preventing the translocation of peptides during translation. The presence of the 4-fluorobenzenesulfonyl group may enhance binding affinity and stability, leading to improved antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Erythromycin: The parent compound, widely used as an antibiotic.

Azithromycin: A derivative of erythromycin with a broader spectrum of activity.

Clarithromycin: Another erythromycin derivative with improved acid stability.

Uniqueness

N-(4-Fluorobenzenesulfonyl)erythromycylamine is unique due to the presence of the 4-fluorobenzenesulfonyl group, which enhances its stability and potentially its efficacy. This modification distinguishes it from other erythromycin derivatives by offering a different pharmacokinetic profile and possibly overcoming certain bacterial resistance mechanisms .

Properties

CAS No. |

61066-20-4 |

|---|---|

Molecular Formula |

C43H73FN2O14S |

Molecular Weight |

893.1 g/mol |

IUPAC Name |

N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C43H73FN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3/t22-,23+,24+,25+,26-,27+,30-,31-,32+,33+,34+,35+,36-,37+,38-,40-,41-,42-,43-/m1/s1 |

InChI Key |

YPZMDIOCWCQQSM-CMAYOOJISA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)F)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)F)C)O)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)

![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)

![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)

acetate](/img/structure/B14600638.png)

![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)